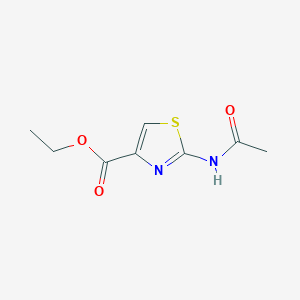

Ethyl 2-(acetylamino)-1,3-thiazole-4-carboxylate

Übersicht

Beschreibung

Ethyl 2-(acetylamino)-1,3-thiazole-4-carboxylate is a heterocyclic compound that contains both nitrogen and sulfur atoms within its structure. This compound is part of the thiazole family, which is known for its diverse biological activities and applications in various fields such as medicine, agriculture, and materials science.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(acetylamino)-1,3-thiazole-4-carboxylate typically involves the reaction of ethyl 2-aminothiazole-4-carboxylate with acetic anhydride. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or acetonitrile. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability.

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 2-(acetylamino)-1,3-thiazole-4-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield amine derivatives.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents under mild to moderate conditions.

Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran or diethyl ether.

Substitution: Nucleophiles such as amines, thiols, or halides; reactions are conducted in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide.

Major Products Formed

Oxidation: Sulfoxides, sulfones

Reduction: Amine derivatives

Substitution: Various substituted thiazole derivatives

Wissenschaftliche Forschungsanwendungen

Ethyl 2-(acetylamino)-1,3-thiazole-4-carboxylate has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential antimicrobial, antifungal, and anticancer properties.

Medicine: Explored as a lead compound for the development of new pharmaceuticals targeting various diseases.

Industry: Utilized in the production of agrochemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of ethyl 2-(acetylamino)-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the growth of microbial cells by interfering with essential metabolic processes or induce apoptosis in cancer cells through the activation of specific signaling pathways.

Vergleich Mit ähnlichen Verbindungen

Ethyl 2-(acetylamino)-1,3-thiazole-4-carboxylate can be compared with other thiazole derivatives such as:

2-Aminothiazole: Known for its antimicrobial and anti-inflammatory properties.

Thiazole-4-carboxylic acid: Used as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Ethyl 2-aminothiazole-4-carboxylate: A precursor in the synthesis of various thiazole derivatives.

The uniqueness of this compound lies in its acetylamino group, which imparts specific biological activities and enhances its potential as a lead compound in drug discovery.

Biologische Aktivität

Ethyl 2-(acetylamino)-1,3-thiazole-4-carboxylate is a thiazole derivative that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This compound is being investigated for its potential applications as an antimicrobial, antifungal, and anticancer agent. This article provides a comprehensive overview of its biological activity, including research findings, mechanisms of action, and case studies.

Chemical Structure and Properties

This compound features a thiazole ring integrated with an acetylamino group and an ethyl ester functionality. This unique structure suggests potential for bioactivity due to the presence of both polar and non-polar regions, which may enhance its interaction with biological targets.

Antimicrobial Activity

This compound has been evaluated for its antimicrobial properties. Initial studies indicate that compounds with similar thiazole structures exhibit significant antimicrobial activity against various pathogens. For instance, derivatives of thiazole have shown effectiveness against Gram-positive and Gram-negative bacteria as well as fungi . The mechanism often involves disruption of cell wall synthesis or interference with protein synthesis.

Anticancer Activity

Research has demonstrated that this compound exhibits promising anticancer properties. In vitro studies have shown that this compound can induce apoptosis in cancer cell lines. For example, a study reported that certain thiazole derivatives demonstrated selective cytotoxicity towards human cancer cell lines such as A549 (lung cancer) and HeLa (cervical cancer) . The compound's ability to inhibit tumor growth is attributed to its interaction with specific cellular pathways involved in cell cycle regulation and apoptosis.

Table 1: Summary of Biological Activities

| Activity Type | Mechanism of Action | Notable Findings |

|---|---|---|

| Antimicrobial | Disruption of cell wall synthesis | Effective against various bacteria and fungi |

| Anticancer | Induction of apoptosis | Selective cytotoxicity in lung and cervical cancer |

| Antifungal | Interference with fungal cell metabolism | Potential effectiveness against Candida species |

Case Studies

- Antitumor Activity Assessment : In a study by El-Subbagh et al., ethyl 2-substituted aminothiazole derivatives were synthesized and tested for their antitumor activity against a panel of human tumor cell lines. Among the tested compounds, those with branched acyl chains exhibited enhanced activity compared to their straight-chain counterparts .

- Mechanism Elucidation : Zhang et al. explored the molecular interactions of thiazole derivatives with cancer cell lines. Their findings indicated that these compounds could selectively target glioblastoma cells while sparing normal cells, suggesting a favorable therapeutic index .

- Antimicrobial Efficacy : A recent investigation into the antimicrobial properties of thiazole derivatives showed that this compound displayed significant inhibition against pathogenic strains such as E. coli and S. aureus, highlighting its potential as a lead compound for antibiotic development.

The biological activity of this compound is believed to arise from its ability to interact with various biological targets:

- Enzyme Inhibition : The compound may act as an inhibitor of key enzymes involved in metabolic pathways critical for microbial growth or cancer cell proliferation.

- Signal Transduction Modulation : It can modulate signaling pathways associated with apoptosis, leading to increased rates of programmed cell death in cancer cells.

- Cell Membrane Disruption : For antimicrobial effects, it may disrupt the integrity of microbial membranes, leading to cell lysis.

Eigenschaften

IUPAC Name |

ethyl 2-acetamido-1,3-thiazole-4-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O3S/c1-3-13-7(12)6-4-14-8(10-6)9-5(2)11/h4H,3H2,1-2H3,(H,9,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJJRNCMTKFEYCB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CSC(=N1)NC(=O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>32.1 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24826973 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.